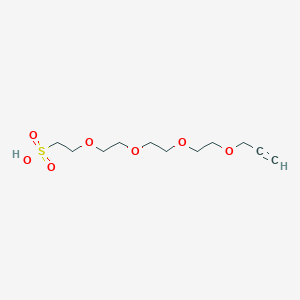

Propargyl-PEG4-sulfonic acid

Beschreibung

Contextualizing Alkyne-Terminated Polyethylene (B3416737) Glycol (PEG) Linkers

Alkyne-terminated polyethylene glycol (PEG) linkers are a class of chemical tools widely used in chemical biology and materials science. axispharm.com The PEG component of these linkers is a flexible, hydrophilic chain that imparts several beneficial properties, including increased solubility in aqueous solutions and enhanced biocompatibility. axispharm.comcreative-biolabs.com The terminal alkyne group is a highly reactive functional group that can participate in specific chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." creative-biolabs.comchemscene.com This reaction allows for the efficient and stable conjugation of the PEG linker to molecules containing an azide (B81097) group, forming a stable triazole linkage. creative-biolabs.combiochempeg.com

The versatility of alkyne-terminated PEG linkers is further enhanced by their availability as heterobifunctional molecules, meaning they possess different functional groups at each end. biosynth.com This allows for the sequential and controlled linkage of two different molecules. axispharm.com These linkers are instrumental in various applications, including the synthesis of antibody-drug conjugates (ADCs), the development of drug delivery systems, and the functionalization of surfaces. axispharm.comaxispharm.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O7S/c1-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19(12,13)14/h1H,3-11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJYOZNIORDONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250516 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-29-7 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-ynesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Importance of Sulfonic Acid Groups

Significance of Sulfonic Acid Moieties in Tailored Chemical Systems and Bioconjugation Strategies

The sulfonic acid group (–SO₃H) is a strongly acidic and highly hydrophilic functional group. axispharm.com Its presence in a molecule significantly enhances water solubility, a crucial attribute for biological applications. axispharm.comprecisepeg.com In the context of bioconjugation, sulfonic acid groups can be used to modify proteins and other biomolecules, often to improve their stability and reduce non-specific binding. wikipedia.orgwikipedia.org

The high acidity of the sulfonic acid group also makes it a useful component in various chemical systems. wikipedia.org For instance, polymeric materials containing sulfonic acid groups are utilized as ion-exchange resins and as catalysts in chemical reactions. wikipedia.org In the field of proteomics, methods have been developed for the specific enrichment and identification of peptides containing cysteine sulfonic acid modifications, highlighting the importance of this functional group in understanding protein oxidation. nih.gov

Key Research Applications of Propargyl Peg4 Sulfonic Acid

Overview of Key Research Domains Utilizing Propargyl-PEG4-sulfonic Acid as a Versatile Chemical Tool

The unique structure of this compound, combining the reactivity of an alkyne group with the hydrophilicity of a PEG chain and a sulfonic acid moiety, makes it a valuable tool in several research areas:

PROTAC Synthesis: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.comchemicalbook.com PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. targetmol.commedchemexpress.com The linker plays a critical role in bridging the two active components of the PROTAC.

Bioconjugation and Click Chemistry: The terminal alkyne group allows for its use in copper-catalyzed click chemistry reactions to conjugate with molecules containing azide (B81097) groups. creative-biolabs.combroadpharm.comcd-bioparticles.net This is a fundamental technique for labeling and modifying biomolecules. broadpharm.com

Drug Delivery and Surface Modification: The hydrophilic PEG spacer and sulfonic acid group enhance the water solubility and biocompatibility of molecules to which it is attached. creative-biolabs.combroadpharm.com This is particularly beneficial in drug delivery systems and for modifying the surfaces of materials to improve their properties. axispharm.combroadpharm.com

Proteomics and Chemical Biology: The ability to specifically react with azide-containing molecules makes it a useful tool for various applications in proteomics and chemical biology, including the labeling and tracking of biomolecules. broadpharm.comchemscene.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₀O₇S | creative-biolabs.combiosynth.commedchemexpress.com |

| Molecular Weight | ~296.34 g/mol | biosynth.comtargetmol.commedchemexpress.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Solubility | Soluble in water, DMSO, DCM, DMF | broadpharm.com |

Multi-Step Chemical Synthesis Pathways for this compound and Related Analogues

The synthesis of this compound is not a trivial one-pot reaction but rather a carefully designed sequence of reactions. A logical synthetic route would involve the initial construction of the PEG4 backbone, followed by the sequential and regioselective introduction of the propargyl and sulfonic acid functionalities. The general strategy is to use protecting groups to prevent unwanted side reactions and to allow for the specific modification of each end of the PEG chain.

A plausible pathway can be envisioned starting from a protected tetraethylene glycol derivative. One terminus is functionalized with a propargyl group, while the other is converted to a sulfonic acid. The synthesis of related analogues would follow a similar strategy, with variations in the length of the PEG chain or the nature of the terminal functional groups.

PEG Chain Elongation and Backbone Assembly Techniques

The tetraethylene glycol (PEG4) backbone is a core component of the target molecule. While tetraethylene glycol itself is commercially available, the synthesis of longer or modified PEG chains often involves Williamson ether synthesis. This method allows for the stepwise elongation of the PEG chain by reacting an alkoxide with an alkyl halide. For the synthesis of discrete PEG chains, as in this compound, a convergent approach is often favored to ensure monodispersity, which is crucial for pharmaceutical applications. ucsb.edu

Grafting techniques, where PEG side chains are attached to a polymer backbone, are also employed in the synthesis of more complex PEGylated structures. researchgate.netreading.ac.uk For a linear molecule like this compound, a linear synthesis starting from a defined PEG building block is the most direct approach. The use of co-polymers, such as those derived from allyl glycidyl (B131873) ether, can also provide a backbone for further functionalization. nih.gov

Regioselective Propargyl Group Incorporation Methods

The introduction of the propargyl group must be regioselective, meaning it should react specifically at one end of the PEG4 chain. This is typically achieved by starting with a mono-protected PEG4 derivative, such as monobenzyl-PEG4. The free hydroxyl group can then be reacted with a propargyl-containing electrophile, most commonly propargyl bromide or propargyl tosylate, in the presence of a base. researchgate.net

The choice of base and reaction conditions is critical to ensure efficient propargylation and to avoid side reactions. Strong bases like sodium hydride are often used to deprotonate the terminal hydroxyl group, forming a highly reactive alkoxide. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The Barbier-type propargylation of carbonyl compounds with propargyl bromide mediated by a zinc-copper couple is another method for generating propargylated structures, though it is more commonly used for the synthesis of homopropargyl alcohols. researchgate.net

The regioselectivity of propargylation can also be influenced by the choice of catalyst. For instance, in the carboboration of propargyl alcohols, the choice of the base can dictate the regioselectivity of the addition. nih.govresearchgate.netacs.org

Sulfonic Acid Functionalization Strategies and Agents

The final step in the synthesis is the introduction of the sulfonic acid group at the other end of the PEG chain. A common method for achieving this involves the oxidation of a terminal thiol group. hep.com.cn Therefore, the synthesis would involve the conversion of the remaining protected hydroxyl group (after deprotection) into a thiol. This can be achieved through a variety of methods, including reaction with thiourea (B124793) followed by hydrolysis, or via a Mitsunobu reaction with thioacetic acid followed by deacetylation. The resulting thiol can then be oxidized to sulfonic acid using a strong oxidizing agent like hydrogen peroxide, often in the presence of an acid catalyst. hep.com.cnmdpi.com

Alternatively, direct sulfonation can be achieved using reagents like chlorosulfonic acid or by reacting a terminal alkyl halide with sodium sulfite (B76179) (the Strecker sulfite alkylation). mdpi.comuq.edu.au Another approach involves the use of a sultone, such as 1,3-propanesultone, which can react with a terminal alcohol to introduce a sulfopropyl group. google.com The choice of sulfonating agent depends on the compatibility with the other functional groups present in the molecule, particularly the alkyne of the propargyl group.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include:

Temperature: Each step of the synthesis will have an optimal temperature range. For example, the propargylation reaction may be carried out at room temperature or with gentle heating, while the oxidation of the thiol to sulfonic acid might require controlled cooling to manage the exothermicity of the reaction. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to the formation of byproducts.

Stoichiometry of Reagents: The molar ratios of the reactants are carefully controlled to ensure complete conversion of the starting material while minimizing the use of excess reagents, which can complicate purification.

Choice of Solvent and Catalyst: The solvent can significantly influence the reaction rate and selectivity. The choice of catalyst, where applicable, is also critical for achieving high efficiency and regioselectivity. mdpi.com

Purification at each step is essential to remove unreacted starting materials and byproducts. Common purification techniques include column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).

| Parameter | General Range | Purpose of Optimization |

| Temperature | 0°C to 100°C | Control reaction rate and minimize byproduct formation |

| Reaction Time | 1 to 24 hours | Ensure complete reaction without degradation |

| Reagent Stoichiometry | 1.0 to 1.5 equivalents | Maximize conversion and minimize waste |

| Solvent | Aprotic (THF, DMF), Protic (Ethanol) | Solubilize reactants and influence reactivity |

| Catalyst | Acid, Base, or Metal Catalyst | Increase reaction rate and control selectivity |

Principles of Green Chemistry and Sustainable Practices in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Whenever possible, replacing hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net The use of less toxic reagents is also a priority. For example, replacing harsh oxidizing agents with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Catalysis: Utilizing catalytic reagents in small amounts is preferable to stoichiometric reagents, as this reduces waste. uq.edu.au

Renewable Feedstocks: While not directly applicable to the core structure of this compound, the use of bio-based solvents or reagents where possible aligns with green chemistry principles. bohrium.com

Methodological Considerations for Scale-Up in Research and Development Settings

Scaling up the synthesis of this compound from the laboratory bench to a larger scale for research and development purposes presents several challenges:

Heat Transfer: Reactions that are easily managed on a small scale can become highly exothermic and difficult to control on a larger scale. Proper reactor design and cooling systems are essential to manage heat transfer effectively.

Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased byproduct formation.

Purification: Purification methods that are practical on a small scale, such as column chromatography, can be cumbersome and expensive to implement on a larger scale. Alternative purification methods like crystallization or preparative HPLC may need to be developed and optimized.

Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the large-scale synthesis, including the handling of flammable solvents and reactive reagents.

Cost-Effectiveness: The cost of starting materials, reagents, and solvents becomes a more significant factor at a larger scale. The synthesis route may need to be re-evaluated to identify more cost-effective alternatives.

A successful scale-up requires careful planning, process optimization, and a thorough understanding of the chemical engineering principles involved.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The most prominent reaction involving this compound is the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). medchemexpress.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently joining the terminal alkyne of the linker with an azide-functionalized molecule. The CuAAC reaction is exceptionally robust, proceeding under a wide variety of conditions, including in aqueous media, making it ideal for bioconjugation. acs.orgnih.gov The reaction is highly efficient, with rates accelerated by up to seven orders of magnitude compared to the uncatalyzed thermal cycloaddition. acs.org

The CuAAC reaction is thermodynamically favorable, releasing approximately 50 kcal/mol of energy. nih.gov The kinetics of the reaction are complex, with recent density functional theory (DFT) studies suggesting a concerted cycloaddition pathway involving a dinuclear copper intermediate. researchgate.netacs.org The formation of a copper-acetylide complex is a key step, which significantly lowers the pKa of the alkyne's terminal proton and activates it for reaction with the azide. acs.org

| Alkyne Type | Relative Reactivity in CuAAC | Key Structural Feature |

|---|---|---|

| Propiolamides | Very High | Electron-withdrawing amide group activates the alkyne. |

| Propargyl Ethers (e.g., this compound) | High | Highly reactive and commonly used due to ease of installation and stability. nih.gov |

| N-Propargylamides | High | Good reactivity, suitable for many applications. nih.gov |

| Propargylamines | Moderate-High | Slightly less reactive than propargyl ethers or amides. nih.gov |

| Propargyl Alcohols | Moderate | Readily available and moderately reactive. nih.gov |

| Aromatic & Aliphatic Alkynes | Moderate-Low | Generally slower than propargylic compounds. nih.gov |

The efficiency of the CuAAC reaction is critically dependent on the copper source and the presence of accelerating ligands. The catalytically active species is copper(I), which can be introduced directly from Cu(I) salts like CuBr or CuI, or more conveniently, generated in situ from a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) using a reducing agent. acs.orgresearchgate.net Sodium ascorbate (B8700270) is the most common reductant, though others like dithiothreitol (B142953) (DTT) are also used, particularly in protein modifications. nih.govnih.gov

Ligands play a dual role: they accelerate the reaction rate and stabilize the Cu(I) oxidation state, preventing both disproportionation and oxidation, which is crucial for protecting sensitive biomolecules from oxidative damage. nih.govnih.gov A wide variety of N-donor and P-donor ligands have been developed. Tris(triazolylmethyl)amine ligands, such as TBTA and its water-soluble derivatives, are highly effective and widely used. nih.govmdpi.combeilstein-journals.org More advanced ligands, including those based on tris(benzimidazole) or mixed pyridine-benzimidazole structures, have shown superior performance in both aqueous and organic solvents. mdpi.comnih.gov

| Ligand System | Common Examples | Key Characteristics & Applications |

|---|---|---|

| Tris(triazolylmethyl)amines | TBTA, THPTA | Highly effective and common. Water-soluble variants (e.g., THPTA) are ideal for bioconjugation. nih.govmdpi.com Can protect biomolecules from Cu-mediated damage. nih.gov |

| Tris(benzimidazolyl)amines | TBIA | Superior to TBTA in accelerating CuAAC reactions. mdpi.combeilstein-journals.org |

| Mixed Heterocycle Amines | BimPy₂ | Versatile ligands that perform well in both aqueous and coordinating organic solvents like DMF. nih.gov |

| Phenanthroline Derivatives | Bathophenanthroline disulfonate (BPS) | Effective in aqueous solutions but can be sensitive to oxygen. mdpi.com |

| Phosphine Ligands | Triphenylphosphine (PPh₃), MonoPhos | Can accelerate CuAAC and may also act as a reductant, but potential for Staudinger side-reactions exists. mdpi.combeilstein-journals.org |

| Amino Acids | L-Histidine, Betaine | Natural, biocompatible ligands that can effectively facilitate CuAAC in aqueous media. mdpi.comresearchgate.net |

A major advantage of the CuAAC reaction is its compatibility with a broad range of solvents, including polar organic solvents (DMSO, DMF, THF, alcohols) and, most importantly, water. nih.govresearchgate.net The inherent design of this compound, with its PEG spacer and terminal sulfonate group, makes it exceptionally well-suited for reactions in aqueous buffers, which is a necessity for most bioconjugation protocols. cd-bioparticles.net The sulfonic acid group ensures that the linker and its subsequent conjugates remain soluble, which is a significant advantage when attaching hydrophobic molecules (like certain drugs) to proteins or antibodies. google.com

While the reaction is robust, certain buffer components can interfere with catalysis. High concentrations of chloride ions (>0.2 M) and the use of Tris buffer should be avoided, as they can coordinate with the copper catalyst and slow the reaction. nih.gov The reaction proceeds well across a wide pH range (pH 4-12), with a pH around 7 being optimal for most bioconjugations involving proteins. nih.govnih.gov In cases where one of the reaction partners has poor aqueous solubility, a co-solvent such as DMSO or DMF can be used, though care must be taken as high concentrations of organic solvents can denature sensitive biomolecules. nih.gov

| Solvent/Buffer System | Considerations for CuAAC |

|---|---|

| Water / Aqueous Buffers (e.g., PBS, HEPES) | Ideal for bioconjugation. The preferred medium for soluble reagents like this compound. acs.org |

| DMSO / Water Mixtures | Commonly used to dissolve hydrophobic substrates. Can help denature and expose reactive sites on large polymers or proteins. nih.gov |

| DMF, Alcohols (MeOH, EtOH), THF | Effective solvents for a wide range of organic synthesis applications of CuAAC. researchgate.net |

| Tris Buffer | Generally avoided as the amine can bind to copper and inhibit catalysis. nih.gov |

| High Chloride Buffers | Avoid high concentrations (>0.2M) as chloride can compete with other ligands for copper coordination. nih.gov |

Influence of Ligand Systems and Copper Sources on CuAAC Efficiency

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful, copper-free alternative to CuAAC. acs.org The driving force for SPAAC is the high ring strain (~18 kcal/mol) of a cyclic alkyne, such as a cyclooctyne (B158145) (e.g., DIBO, BCN, DIFO), which allows it to react rapidly with an azide without any catalyst. magtech.com.cnijpsjournal.com This is particularly advantageous for in vivo applications where the toxicity of copper is a concern. acs.org

However, this compound possesses a terminal, linear alkyne which is unstrained. Consequently, it is not a suitable substrate for SPAAC. The propargyl group requires activation by a copper(I) catalyst to undergo cycloaddition with an azide. Therefore, CuAAC and SPAAC represent two distinct and mechanistically different pathways for achieving alkyne-azide ligation; the choice between them depends on the specific alkyne structure available (terminal vs. strained cyclic).

Other Alkyne-Based Click Reactions Applicable to this compound (e.g., Thiol-yne)

Beyond CuAAC, the terminal alkyne of this compound can participate in other click reactions, most notably the thiol-yne reaction. This reaction can proceed via two main pathways: a nucleophilic conjugate addition or a radical-mediated addition. Since the propargyl group is not electronically activated by an adjacent electron-withdrawing group, it is most amenable to the radical-mediated pathway. rsc.orgnih.gov

The radical-mediated thiol-yne reaction is typically initiated by UV light (often with a photoinitiator) or thermal decomposition of a radical initiator (e.g., AIBN). rsc.orgupc.edu In this process, a thiyl radical adds across the alkyne's triple bond. The resulting vinyl sulfide (B99878) intermediate is itself reactive and rapidly undergoes a second addition with another thiol equivalent, ultimately resulting in the formation of a 1,2-dithioether linkage where two thiol molecules have added across the original triple bond. upc.edu This reaction has been successfully used to functionalize PEG-based polymers containing propargyl groups to form hydrogels and other complex macromolecular structures, demonstrating its applicability to molecules like this compound. rsc.orgnih.govresearchgate.net

Reactivity of the Sulfonic Acid Moiety in Research Applications

The sulfonic acid group (–SO₃H) in this compound exists as the highly polar, anionic sulfonate (–SO₃⁻) under typical physiological and click reaction conditions. Its primary and intended role is not as a reactive handle for conjugation, but rather as a powerful water-solubilizing group. cd-bioparticles.netnumberanalytics.com This feature is critical for bioconjugation, ensuring that the linker and the final molecule to which it is attached remain soluble in aqueous buffers. beilstein-journals.org

In the context of developing therapeutics like antibody-drug conjugates (ADCs), linking a hydrophobic cytotoxic drug to a large antibody can lead to aggregation and loss of solubility. Incorporating a linker with a charged sulfonate group, such as this compound, helps mitigate this problem by maintaining the aqueous solubility of the final conjugate. google.com

Under the mild conditions of CuAAC or thiol-yne reactions, the sulfonate group is chemically inert. This lack of reactivity is a key advantage, as it does not interfere with the desired conjugation chemistry occurring at the alkyne terminus. While sulfonic acids can be formed from more reactive precursors like sulfonyl chlorides, the fully formed sulfonic acid moiety itself is generally not used for direct covalent coupling in these applications. rsc.org

Acid-Base Interactions and Salt Formation in Aqueous Media

The sulfonic acid group (-SO₃H) is a strong acid, meaning it readily deprotonates in aqueous solutions. This characteristic is central to its behavior in acid-base interactions. In water, this compound will dissociate to form a sulfonate anion (-SO₃⁻) and a hydronium ion (H₃O⁺), significantly lowering the pH of the medium.

The formation of salts is a direct consequence of this acidic nature. When a base is introduced into an aqueous solution of this compound, a neutralization reaction occurs. For instance, in the presence of a generic base (B), the sulfonic acid donates a proton, resulting in the formation of a sulfonate salt and the conjugate acid of the base (BH⁺).

Reaction: R-SO₃H + B ⇌ R-SO₃⁻BH⁺

This salt formation is a critical aspect of its utility, particularly in the synthesis and purification of drug substances where sulfonic acids are commonly used to form salts with basic active pharmaceutical ingredients (APIs). pqri.org The resulting sulfonate salts often exhibit altered solubility and stability profiles compared to the parent basic compound.

Role of Sulfonic Acid in Electrostatic Interactions and pH-Responsive Systems

The deprotonation of the sulfonic acid group to form a negatively charged sulfonate anion is fundamental to its role in electrostatic interactions. This permanent negative charge allows the molecule to engage in strong ionic interactions with positively charged species, such as protonated amines on proteins or other biomolecules. These interactions can be pivotal in the assembly of supramolecular structures and for surface modification.

Furthermore, the sulfonic acid moiety is a key component in the design of pH-responsive systems. numberanalytics.com Polymers incorporating sulfonic acid groups are classified as polyacids or anionic polymers. wikipedia.orgrjptonline.org These materials exhibit significant changes in their physical properties, such as swelling or collapsing, in response to variations in the environmental pH. wikipedia.org At a pH above their acid dissociation constant (pKa), the sulfonic acid groups are deprotonated and negatively charged. The electrostatic repulsion between these charges causes the polymer chains to uncoil and swell. wikipedia.orgnih.gov This pH-dependent conformational change can be harnessed for various applications, including the controlled release of therapeutic agents from drug delivery systems. numberanalytics.comrjptonline.org For example, a hydrogel containing sulfonic acid groups can be designed to release a drug in the neutral pH environment of the bloodstream, while remaining collapsed in the acidic environment of the stomach. nih.gov

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonate group, being the conjugate base of a strong acid, is an excellent leaving group. However, direct nucleophilic substitution at the sulfur atom of a sulfonic acid or sulfonate ester is generally a difficult reaction to achieve under standard conditions. The sulfur atom is sterically hindered and electronically deactivated towards nucleophilic attack.

Nevertheless, under specific conditions, particularly with highly activated aromatic sulfonic acids, ipso-nucleophilic substitution can occur. researchgate.netnih.gov In these cases, a nucleophile attacks the carbon atom of the aromatic ring to which the sulfonic acid group is attached, leading to the displacement of the entire -SO₃H group. nih.gov For aliphatic sulfonic acids like this compound, such reactions are less common. Instead, the sulfonate can be converted into a more reactive species, such as a sulfonyl chloride, which is more susceptible to nucleophilic attack. Another possibility is that the corresponding sulfonate ester can undergo nucleophilic substitution where the sulfonate acts as the leaving group. For example, tosylates (p-toluenesulfonates) are widely used in organic synthesis as they are excellent leaving groups for nucleophilic substitution reactions. chemicalbook.com

Impact of the PEG4 Spacer on Reactivity and Molecular Interactions

The tetraethylene glycol (PEG4) spacer is a crucial component of this compound, significantly influencing its reactivity and interactions with other molecules. nih.govchempep.com

Steric Hindrance Reduction in Bioconjugation

In bioconjugation, the goal is often to link a small molecule to a large biomolecule, such as a protein or antibody. The PEG4 spacer acts as a flexible arm that extends the reactive propargyl group away from the core of the molecule it is attached to. chempep.comlifetein.com This spatial separation minimizes steric hindrance, which can otherwise prevent or slow down the reaction between the propargyl group and its reaction partner (e.g., an azide-containing molecule in a click chemistry reaction). nih.govlifetein.com By reducing steric clashes, the PEG spacer can lead to higher conjugation efficiencies and more defined products. nih.gov The optimal length of the PEG spacer can be a trade-off between reducing steric hindrance and introducing excessive flexibility. lifetein.comrsc.org

Hydrophilicity Enhancement and Aqueous Solubility Modulation

Polyethylene (B3416737) glycol is a highly hydrophilic polymer due to the ability of its repeating ethylene (B1197577) oxide units to form hydrogen bonds with water molecules. chempep.comthermofisher.comekb.eg The incorporation of the PEG4 spacer into this compound significantly enhances its water solubility. nih.govekb.eginterchim.com This property is particularly advantageous when working with hydrophobic molecules, as PEGylation can prevent their aggregation in aqueous environments and improve their bioavailability. nih.govekb.egnih.gov The hydrophilic nature of the PEG spacer creates a hydration shell around the molecule, which can also help to shield it from recognition by the immune system, a property known as the "stealth" effect. chempep.commdpi.com

The table below summarizes the key properties imparted by the different functional groups of this compound.

| Functional Group | Key Property | Impact on Reactivity and Interactions |

| Propargyl | Reactive Alkyne | Enables covalent linkage via "click chemistry". creative-biolabs.commedchemexpress.com |

| PEG4 Spacer | Hydrophilic, Flexible | Increases aqueous solubility, reduces steric hindrance. nih.govchempep.comlifetein.com |

| Sulfonic Acid | Strong Acid | Undergoes deprotonation to form a stable anion, enabling electrostatic interactions and pH-responsiveness. numberanalytics.comwikipedia.orgnih.gov |

Applications of Propargyl Peg4 Sulfonic Acid in Advanced Research Methodologies

Bioconjugation and Chemical Biology Research

The unique structure of Propargyl-PEG4-sulfonic acid makes it a valuable tool in bioconjugation and chemical biology, enabling the linkage of different molecular entities to study and manipulate biological systems.

Site-Specific Functionalization of Biomolecules (e.g., Proteins, Peptides, Nucleic Acids) for Research Probes

This compound serves as a linker for the site-specific functionalization of biomolecules. creative-biolabs.comaxispharm.com The propargyl group can react with azide-modified biomolecules, such as proteins, peptides, and nucleic acids, via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. creative-biolabs.commedchemexpress.com This allows for the precise attachment of the PEG4-sulfonic acid moiety to a designated site on the biomolecule. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate in aqueous media, which is crucial for biological applications. creative-biolabs.comaxispharm.com This method is instrumental in creating research probes where precise labeling is necessary to maintain the biological activity and integrity of the parent molecule. axispharm.com

Development of Advanced Bioprobes and Fluorescent Imaging Agents

In the development of advanced bioprobes, this compound can be used to connect a targeting moiety to a reporter molecule, such as a fluorescent dye. For instance, a biomolecule functionalized with an azide (B81097) group can be "clicked" with this compound, which can then be further conjugated to other molecules. While direct examples of this compound in fluorescent probes are not detailed in the provided results, the principle of using similar PEG linkers is well-established. For example, propargyl groups have been used to link molecules to fluorescent dyes like BODIPY. mdpi.com The hydrophilic and flexible nature of the PEG linker can help to minimize steric hindrance and maintain the function of both the targeting biomolecule and the imaging agent. axispharm.com

Synthesis of Proteolysis-Targeting Chimeras (PROTACs) as Research Tools

This compound is identified as a PEG-based PROTAC linker used in the synthesis of PROTACs for research purposes. medchemexpress.comtargetmol.comchemsrc.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. medchemexpress.comtargetmol.com The linker component of a PROTAC is critical as it connects the ligand that binds to the target protein and the ligand that recruits the E3 ligase. targetmol.commedchemexpress.com this compound, with its terminal alkyne, can be readily incorporated into a PROTAC structure through click chemistry, providing a hydrophilic and flexible linkage between the two active domains. medchemexpress.commedchemexpress.com

Fabrication of Bioactive Surfaces and Biosensor Platforms

The sulfonic acid group of this compound makes it suitable for modifying surfaces to create bioactive platforms and biosensors. axispharm.com Sulfonic acid groups are highly acidic and hydrophilic, enabling strong interactions with various surfaces, including metal oxides like silica (B1680970) and titanium dioxide. axispharm.com By immobilizing this compound onto a surface, the propargyl groups become available for the subsequent attachment of azide-modified biomolecules via click chemistry. creative-biolabs.comcd-bioparticles.net This allows for the controlled and oriented immobilization of proteins, antibodies, or other biorecognition elements onto a sensor surface, enhancing its specificity and sensitivity. axispharm.com

Elucidation of Biological Pathways and Molecular Interactions in in vitro Studies

By enabling the specific labeling and conjugation of biomolecules, this compound indirectly aids in the study of biological pathways and molecular interactions. medchemexpress.comchemscene.com For example, a protein of interest can be functionalized with this linker and then attached to a solid support for affinity chromatography to identify binding partners. Alternatively, it can be used to create probes to visualize molecular interactions within a cell. The ability to create specifically modified biomolecules is fundamental to many in vitro techniques aimed at understanding complex biological processes. medchemexpress.com

Materials Science and Nanotechnology Research

In materials science and nanotechnology, this compound is utilized for surface modification and the functionalization of nanoparticles. axispharm.com The sulfonic acid group can anchor the molecule to the surface of nanoparticles, while the propargyl group provides a reactive handle for further functionalization through click chemistry. axispharm.com This allows for the attachment of various molecules to the nanoparticle surface, improving their dispersion and stability in aqueous solutions and imparting specific functionalities for applications in areas like drug delivery and diagnostics. axispharm.combiochempeg.com

Surface Functionalization of Nanoparticles and Bulk Materials for Enhanced Properties

This compound is an ideal reagent for modifying the surfaces of nanoparticles and bulk materials to enhance their properties, such as stability and dispersion in aqueous solutions. axispharm.com The functionalization process can be strategically designed: the propargyl group allows for the covalent attachment of the molecule to any material that has been pre-functionalized with an azide group, a reaction facilitated by the high efficiency of click chemistry. cd-bioparticles.net

Once anchored, the PEG4-sulfonic acid chain extends from the surface. The sulfonic acid moiety, being strongly acidic and hydrophilic, imparts a negative surface charge, which can significantly improve the colloidal stability of nanoparticles by preventing aggregation through electrostatic repulsion. axispharm.com This is particularly valuable in biomedical and catalytic applications where nanoparticle dispersion is critical.

Research on analogous molecules, such as propyl-sulfonic acid, for functionalizing silica-coated magnetic nanoparticles has demonstrated the effectiveness of this approach. In these studies, the density of sulfonic acid groups on the nanoparticle surface, quantified by sulfur content, was shown to be tunable by adjusting reaction conditions. This surface modification directly translated to high catalytic activity for reactions like cellobiose (B7769950) hydrolysis. scirp.org A similar principle applies to this compound, where it can be used to create stable, functionalized nanomaterials for various applications. axispharm.comscirp.org

| Reaction Parameter | Condition | Resulting Sulfur Content (%) | Effect on Nanoparticle Properties |

|---|---|---|---|

| Silane (B1218182) Concentration | 0.5% - 10% | 0.8% - 22% | Directly influences the density of sulfonic acid groups on the surface. scirp.org |

| Water Content in Media | 30% - 50% | 5% - 7% (Optimal) | Sufficient water is crucial for efficient silanization and functionalization. scirp.org |

| Reaction Time | 6 - 16 hours | Increases with time | Longer reaction times lead to higher functional group loading. scirp.org |

Development of Novel Polymer Networks and Hydrogels via Click Polymerization

The propargyl terminus of this compound is tailor-made for the synthesis of advanced polymer networks and hydrogels through click polymerization. cd-bioparticles.net This method allows for the creation of highly uniform and well-defined network structures under mild reaction conditions. By reacting this compound with a molecule containing at least two azide groups (a diazide crosslinker), a polymer network can be formed.

The resulting hydrogel would have the PEG4-sulfonic acid units incorporated directly into its structure. This imparts several desirable properties:

Hydrophilicity : The PEG and sulfonic acid groups make the hydrogel highly water-absorbent. axispharm.com

Ionic Capacity : The sulfonic acid groups provide fixed negative charges, making the hydrogel suitable for applications in ion exchange or as a matrix for the controlled release of cationic molecules.

Stimuli-Responsiveness : The presence of the sulfonic acid groups can make the hydrogel sensitive to changes in pH and ionic strength.

Research into hydrogels formed via click chemistry, such as those from propargyl-terminated poly(N-isopropylacrylamide) (PNIPA) and azide-functionalized β-cyclodextrin, demonstrates the versatility of this approach. mdpi.com These studies show that the properties of the resulting hydrogels, including their volume phase transition temperature (VPTT), can be controlled by the molecular weight of the precursors. mdpi.com Similarly, thiol-yne click chemistry has been used to create hydrogels where mechanical properties like stiffness can be precisely controlled, influencing biological outcomes such as cell growth and morphology. acs.org

| Hydrogel System | Crosslinking Chemistry | Key Precursors | Controllable Properties | Potential Application |

|---|---|---|---|---|

| PNIPA Hydrogel | Azide-Alkyne Cycloaddition | Propargyl-terminated PNIPA, Azide-functionalized β-cyclodextrin | Volume Phase Transition Temperature (VPTT), Swelling Ratio. mdpi.com | Thermo-responsive delivery, Smart separation. mdpi.com |

| PEG Hydrogel | Thiol-Yne Addition | Multi-armed PEG-propiolate, Multi-armed PEG-thiol | Stiffness (Storage Modulus), Degradability. acs.org | Tissue engineering, Cell culture scaffolds. acs.org |

| Sulfonated PEG Hydrogel | Azide-Alkyne Cycloaddition | This compound, Diazide crosslinker | Ionic capacity, pH-responsiveness, Swelling. | Ion exchange, Drug delivery, Biosensing. |

Integration into Self-Assembled Monolayers (SAMs) for Controlled Surface Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, providing a powerful method for controlling surface properties at the molecular level. sphinxsai.comsigmaaldrich.com this compound can be integrated into SAMs to create surfaces with specific chemical functionalities.

This integration is typically a two-step process. First, a primary SAM is formed using molecules that possess an appropriate anchor group (e.g., a thiol for gold surfaces or a silane for silicon oxide surfaces) and a terminal reactive group. piketech.comthermofisher.com For instance, an azide-terminated alkanethiol could be used to form a SAM on a gold substrate. In the second step, this compound is "clicked" onto this azide-functionalized surface via CuAAC.

This strategy allows for the precise, covalent immobilization of the PEG4-sulfonic acid moiety, resulting in a surface that is:

Hydrophilic and Protein-Resistant : The PEG chain is well-known for its ability to resist non-specific protein adsorption.

Permanently Charged : The sulfonic acid group provides a stable negative charge, which can be used to control the electrostatic interactions at the interface or to immobilize positively charged species. axispharm.com

This method of post-functionalization of a SAM offers a modular approach to surface engineering, enabling the creation of complex surface architectures for applications in biosensors, microarrays, and fundamental studies of cell-surface interactions. sphinxsai.compiketech.com

Design of Stimuli-Responsive Materials and Smart Polymers

Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their physical or chemical properties in response to external triggers. nih.govrsc.org The sulfonic acid group in this compound makes it an excellent building block for pH-responsive smart polymers. nih.gov

By incorporating this molecule into a polymer structure, for example through click polymerization as described in section 4.2.2, the resulting material will contain pendant sulfonic acid groups. Sulfonic acids are strong acids, meaning they are deprotonated (negatively charged) across a wide pH range. However, significant changes in the ionic environment or at very low pH can alter the electrostatic repulsion between these groups. This can trigger a macroscopic response, such as:

Swelling or Collapse : A change in pH can alter the osmotic balance between the polymer network and the surrounding solution, causing the material (e.g., a hydrogel) to swell or shrink dramatically. nih.gov

Solubility Changes : The polymer may be soluble in water at one pH but precipitate at another.

Conformational Transitions : The polymer chains can switch between extended and coiled conformations.

These pH-responsive behaviors are the basis for designing smart materials for applications like on-demand drug delivery, where a drug is released in the acidic microenvironment of a tumor, or in sensors that detect pH changes. nih.govresearchgate.net

Catalysis and Separation Science Research

The dual functionality of this compound also lends itself to applications in catalysis and analytical separation science, where surface and material properties are paramount.

Application as a Component in Heterogeneous Catalysis Systems (e.g., support functionalization)

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. researchgate.net this compound can be used to create advanced heterogeneous catalysts by functionalizing solid supports.

The process involves immobilizing the molecule onto a high-surface-area support like silica, alumina, or magnetic nanoparticles. researchgate.netmdpi.com The propargyl group serves as the covalent anchor, attaching to an azide-modified support via click chemistry. The exposed sulfonic acid group can then play two key roles:

As a Solid Acid Catalyst : The sulfonic acid group itself is a strong Brønsted acid site. Materials functionalized with sulfonic acid groups have been shown to be highly efficient catalysts for acid-catalyzed reactions such as esterification, hydrolysis, and condensation reactions. scirp.orgneist.res.in

As a Support for Other Catalysts : The negatively charged sulfonate group can act as an ion-exchange site to immobilize catalytically active cationic species, including metal ions or organometallic complexes. This provides a method for heterogenizing homogeneous catalysts, combining the high activity of the catalyst with the ease of separation of the solid support. mdpi.com

The use of magnetic nanoparticles as the support is particularly advantageous, as it allows for the simple and efficient recovery of the catalyst from the reaction mixture using an external magnet. mdpi.com

| Catalyst Support | Functionalization Strategy | Role of Sulfonic Acid Group | Example Reaction | Key Advantage |

|---|---|---|---|---|

| Silica Nanoparticles | Covalent attachment via silanization | Solid acid catalyst | Cellobiose Hydrolysis. scirp.org | High surface area, thermal stability. researchgate.net |

| Magnetic Nanoparticles (Fe₃O₄) | Click chemistry attachment to azide-modified surface | Solid acid catalyst or support for ionic liquid catalyst | Knoevenagel Condensation. mdpi.com | Easy magnetic separation and reuse. mdpi.com |

| Metal-Organic Framework (MOF) | Post-synthetic modification | Solid acid catalyst | Synthesis of 2-amino-4H-chromenes. neist.res.in | High porosity and tunable structure. neist.res.in |

Development of Advanced Stationary Phases for Chromatographic Separations

In liquid chromatography, the stationary phase is the core component that determines the separation mechanism. restek.com this compound is a valuable reagent for creating advanced stationary phases for ion-exchange chromatography.

By covalently attaching the molecule to a solid support like porous silica or polymer beads, a strong cation-exchange (SCX) stationary phase can be produced. mdpi.com The propargyl group would be used to "click" the molecule onto an azide-functionalized support material. The resulting stationary phase would possess terminally attached sulfonic acid groups, which are strong acids that remain ionized (negatively charged) over a wide mobile phase pH range. mdpi.com

This SCX phase would be highly effective for separating positively charged analytes, such as proteins, peptides, and other cationic biomolecules. The separation is based on the electrostatic interaction between the positive charges on the analytes and the fixed negative charges on the stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. uv.es The presence of the hydrophilic PEG4 spacer can also influence the separation selectivity by creating a hydrophilic layer on the support surface, potentially enabling mixed-mode separations that combine ion-exchange and hydrophilic interaction (HILIC) mechanisms. mdpi.com

| Stationary Phase Type | Primary Interaction Mechanism | Typical Analytes | Role of this compound |

|---|---|---|---|

| Reversed-Phase (e.g., C18) | Hydrophobic (van der Waals) interactions | Nonpolar to moderately polar compounds | Not directly applicable. |

| Normal-Phase (e.g., Silica) | Adsorption (polar interactions) | Polar, non-ionic compounds | Not directly applicable. |

| Strong Cation Exchange (SCX) | Electrostatic (ion-exchange) interactions | Cationic compounds (e.g., proteins, peptides) | Forms the functional basis of the phase by providing fixed sulfonic acid groups. mdpi.com |

| Hydrophilic Interaction (HILIC) | Partitioning into a water-enriched layer | Highly polar, hydrophilic compounds | The PEG spacer can contribute to the formation of the hydrophilic layer, potentially creating a mixed-mode phase. mdpi.com |

Research into Ion Exchange Materials and Membrane Technologies

Research in this area leverages the principles of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The terminal propargyl group of this compound serves as a versatile handle for covalent attachment to azide-functionalized membrane surfaces or polymer backbones via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govcreative-biolabs.com This method allows for the precise and stable grafting of the PEG-sulfonic acid moiety onto the material's surface.

The sulfonic acid group (-SO₃H) is a strong acid and highly hydrophilic, making it an excellent candidate for creating cation exchange membranes. medchemexpress.com When incorporated into a membrane structure, these groups can deprotonate, creating fixed negative charges that facilitate the transport of cations while repelling anions. This is a fundamental principle for applications such as water softening, demineralization, and in energy devices like fuel cells and flow batteries.

The PEG spacer in this compound contributes to increased hydrophilicity and flexibility of the functionalized surface. creative-biolabs.com Enhanced water uptake is often correlated with improved ion conductivity in ion exchange membranes, as the water molecules help to solvate and mobilize the ions. mdpi.comresearchgate.net The flexible PEG chains can also create a more amorphous, less densely packed surface layer, which can facilitate ion movement. researchgate.net

Detailed Research Findings

While direct studies focusing exclusively on this compound for ion exchange membranes are emerging, a significant body of research on analogous systems provides strong evidence for its potential. For instance, studies on sulfonated poly(ether ether ketone) (SPEEK) and other sulfonated aromatic polymers have demonstrated that the introduction of sulfonic acid groups is a highly effective strategy for creating proton-exchange membranes for fuel cells. redalyc.org These studies have shown a direct correlation between the degree of sulfonation and key performance metrics like proton conductivity and water uptake. nih.gov

Furthermore, research into modifying membrane surfaces via click chemistry has shown significant promise. A study on the preparation of Protein A membranes utilized a similar approach, where a copolymer containing propargyl methacrylate (B99206) was first grafted onto a cellulose (B213188) membrane, followed by the "clicking" of an azide-functionalized protein. nih.gov This demonstrates the feasibility and effectiveness of using the propargyl group for surface functionalization of membranes.

In a related context, a study on a liposomal permeation assay used this compound as an example of a membrane-impermeable molecule. acs.orgnih.gov This impermeability is a desirable characteristic for a surface-modifying agent in ion exchange applications, as it ensures that the functional group remains anchored to the membrane surface rather than leaching into the surrounding solution.

The expected impact of functionalizing a hypothetical hydrophobic membrane with this compound can be extrapolated from existing research on similar modifications. The covalent grafting of the sulfonic acid groups would be anticipated to significantly increase the membrane's ion exchange capacity (IEC) and, consequently, its ion conductivity. The data presented in the table below illustrates the typical enhancements observed when a non-conductive polymer membrane is functionalized with sulfonic acid groups, based on findings from related research in the field.

Table 1: Comparative Performance Metrics of a Base Polymer Membrane Before and After Functionalization with Sulfonic Acid Groups (Illustrative Data)

| Property | Base Polymer Membrane | Sulfonic Acid Functionalized Membrane |

| Ion Exchange Capacity (IEC) (meq/g) | < 0.1 | 1.5 - 2.5 |

| Proton Conductivity (S/cm) at 80°C, 95% RH | ~10⁻⁶ | 0.05 - 0.15 |

| Water Uptake (%) | 2 - 5 | 20 - 40 |

| Contact Angle (degrees) | > 90 | < 60 |

This table is a representation of typical data found in the literature for the sulfonation of polymer membranes and is intended for illustrative purposes. mdpi.comredalyc.orgnih.govmsrjournal.com

The data in the table highlights the transformative effect of introducing sulfonic acid groups. The ion exchange capacity, a measure of the number of active ion exchange sites, is dramatically increased. This, in turn, leads to a multi-fold increase in proton conductivity, a critical parameter for fuel cell membranes. researchgate.netresearchgate.net The significant decrease in the water contact angle indicates a shift from a hydrophobic to a hydrophilic surface, which is consistent with the increased water uptake necessary for efficient ion transport. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for Propargyl Peg4 Sulfonic Acid and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of Propargyl-PEG4-sulfonic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. savemyexams.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of its key structural motifs. The terminal alkyne proton typically appears as a triplet, while the methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) chain produce a complex multiplet in the spectrum. The protons adjacent to the sulfonic acid group and the propargyl group will also show distinct chemical shifts. The integration of these signals allows for the quantitative assessment of the relative number of protons in different parts of the molecule, further confirming its structure. A purity of ≥98.0% can be determined by NMR. medchemexpress.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. oregonstate.edu The carbons of the alkyne group, the PEG chain, and those adjacent to the sulfonic acid group will resonate at characteristic chemical shifts. oregonstate.edu The absence of unexpected signals is a strong indicator of the compound's purity. precisepeg.com

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed for more complex derivatives or to resolve ambiguities in the 1D spectra. COSY experiments reveal proton-proton coupling networks, helping to assign protons within the PEG chain, while HSQC correlates directly bonded proton and carbon atoms, providing definitive structural assignments.

| Technique | Information Obtained | Typical Chemical Shifts (ppm) |

| ¹H NMR | Structural confirmation, purity assessment, identification of proton environments. | Varies with solvent; PEG protons typically around 3.6 ppm. uga.edu |

| ¹³C NMR | Identification of unique carbon environments, confirmation of functional groups. | Alkyne carbons ~70-80 ppm, PEG carbons ~60-70 ppm. oregonstate.edu |

| 2D NMR (COSY, HSQC) | Correlation of neighboring protons and directly bonded C-H pairs for unambiguous structural elucidation. | N/A |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. rsc.orgresearchgate.net It allows for the accurate determination of the molecular weight by observing the mass-to-charge ratio (m/z) of the molecular ion, often [M+H]⁺ or [M-H]⁻. For this compound (C₁₁H₂₀O₇S), the expected molecular weight is approximately 296.34 g/mol . medchemexpress.comchemscene.com

Fragmentation Analysis: By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic pattern of fragment ions can be generated. The analysis of these fragments provides valuable information about the molecule's structure, confirming the presence of the propargyl group, the PEG linker, and the sulfonic acid moiety. For instance, the sequential loss of ethylene (B1197577) glycol units (44 Da) is a hallmark of PEG-containing compounds.

| Technique | Information Obtained | Expected m/z for this compound |

| ESI-MS | Accurate molecular weight determination. | [M+H]⁺ ≈ 297.1, [M-H]⁻ ≈ 295.1 |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns. | Characteristic losses of ethylene glycol units (44 Da). |

Chromatographic Methods for Purity and Molecular Weight Distribution (e.g., HPLC, GPC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing the molecular weight distribution of its polymeric derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of this compound. nih.gov By employing a suitable stationary phase and mobile phase, impurities can be separated from the main compound, and their levels can be quantified. A purity of greater than 95% is often required for research applications. nih.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is particularly useful for analyzing polymers. When this compound is used to create larger polymeric structures, GPC can determine the average molecular weight and the polydispersity index (PDI) of the resulting polymer, providing insight into the uniformity of the polymer chains. acs.org

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it an efficient method for purity assessment and quality control.

| Technique | Information Obtained | Key Parameters |

| HPLC | Purity assessment, quantification of impurities. nih.gov | Retention time, peak area. |

| GPC/SEC | Molecular weight distribution of polymers, polydispersity index (PDI). acs.org | Elution volume, calibration curve. |

| UPLC | High-resolution purity assessment, faster analysis times. | Retention time, peak area. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. nih.gov The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key characteristic absorption bands for this compound include:

Alkyne C≡C stretch: A weak band around 2100-2260 cm⁻¹.

Terminal Alkyne ≡C-H stretch: A sharp band around 3300 cm⁻¹.

C-O-C stretch (PEG backbone): A strong, broad band around 1100 cm⁻¹. researchgate.net

S=O stretch (sulfonic acid): Strong bands in the region of 1000-1050 cm⁻¹ and 1150-1250 cm⁻¹. researchgate.net

O-H stretch (sulfonic acid): A broad band in the region of 2500-3300 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Alkyne (C≡C) | Stretch | 2100-2260 |

| Terminal Alkyne (≡C-H) | Stretch | ~3300 |

| Ether (C-O-C) | Stretch | ~1100 researchgate.net |

| Sulfonic Acid (S=O) | Stretch | 1000-1050 and 1150-1250 researchgate.net |

| Sulfonic Acid (O-H) | Stretch | 2500-3300 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a sample. For this compound (C₁₁H₂₀O₇S), the theoretical elemental composition can be calculated and compared with the experimental values to confirm the empirical formula and assess the sample's purity. This technique is particularly useful for verifying the presence and correct proportion of sulfur.

| Element | Theoretical Percentage (%) |

| Carbon | 44.58 |

| Hydrogen | 6.80 |

| Oxygen | 37.79 |

| Sulfur | 10.82 |

Surface-Specific Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM)) for Functionalized Materials

When this compound is used to functionalize surfaces or create new materials, surface-specific techniques are employed to characterize these modifications.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. researchgate.net For surfaces modified with this compound, XPS can confirm the presence of sulfur from the sulfonic acid group and provide information about its oxidation state. researchgate.net This is crucial for verifying the successful immobilization of the molecule onto a substrate. researchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the surface topography of materials at the nanoscale. It can be used to observe changes in surface morphology after functionalization with this compound, providing evidence of successful coating or film formation.

| Technique | Information Obtained | Application |

| XPS | Surface elemental composition, chemical state of elements. researchgate.net | Confirming covalent attachment of this compound to surfaces. researchgate.net |

| AFM | High-resolution surface topography, imaging of modified surfaces. | Visualizing the morphology of films and coatings made with this compound. |

Dynamic Light Scattering (DLS) for Colloidal Stability and Size Determination of Nanoparticles Formed

Dynamic Light Scattering (DLS) is a key technique for characterizing nanoparticles and colloidal systems that incorporate this compound.

Size Determination: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a suspension. This information is used to determine the hydrodynamic diameter of the nanoparticles. For nanoparticles functionalized with this compound, DLS can track changes in size upon surface modification.

Colloidal Stability: The sulfonic acid groups of this compound can impart a negative surface charge to nanoparticles, leading to electrostatic repulsion between particles and enhancing their colloidal stability. DLS can be used to assess this stability over time and under different conditions by monitoring for any aggregation or changes in particle size distribution.

| Technique | Information Obtained | Significance for this compound Applications |

| DLS | Hydrodynamic diameter, particle size distribution, colloidal stability. | Essential for quality control of nanoparticle formulations and for studying the role of the sulfonic acid group in preventing aggregation. |

Theoretical and Computational Studies on Propargyl Peg4 Sulfonic Acid

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. dergipark.org.trresearchgate.net For Propargyl-PEG4-sulfonic acid, these calculations can elucidate the optimized molecular geometry, the distribution of electron density, and key reactivity indicators.

Detailed DFT studies on molecules containing propargyl groups have been performed to understand their reactivity. rsc.orgacs.orgsemanticscholar.org Similar computational investigations on alkylsulfonic acids and other sulfonated molecules have provided insights into their electronic structure and acidity. acs.orgfrontiersin.orgresearchgate.net While specific DFT studies on this compound are not extensively documented in the literature, the principles from studies on its constituent functional groups can be applied.

Calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, would visualize the electron density distribution. For this compound, the MEP would show a region of high electron density (negative potential, typically colored red) around the sulfonate group's oxygen atoms and the ether oxygens of the PEG chain, indicating their susceptibility to electrophilic attack. dergipark.org.tr Conversely, a region of low electron density (positive potential, typically blue) would be expected around the acidic proton of the sulfonate group and the terminal hydrogen of the alkyne. dergipark.org.tr

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. researchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the electron-rich sulfonate and PEG regions, while the LUMO would be centered around the propargyl group's alkyne, which is the site of the click reaction. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability. dergipark.org.tr

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors, along with typical calculated values for similar molecules, are summarized in the table below.

Table 1: Calculated Electronic Properties and Reactivity Descriptors (Illustrative)

| Property | Definition | Typical Calculated Value (Illustrative) | Significance for this compound |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -7.5 eV | Indicates the molecule's electron-donating capacity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 eV | Indicates the molecule's electron-accepting capacity. |

| Energy Gap (Egap) | ELUMO - EHOMO | 7.0 eV | Relates to chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | 7.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 4.0 eV | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 3.5 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 1/(2η) | 0.14 eV-1 | Inverse of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | 2.29 eV | Measures the propensity to accept electrons. |

These values are illustrative and based on DFT calculations of similar functionalized molecules. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations of this compound Interactions in Diverse Solvents and Biological Mimics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net They can provide detailed insights into how this compound behaves in different environments, such as in various solvents or near biological surfaces like lipid bilayers. acs.orgnih.gov

MD simulations of PEG oligomers and PEGylated surfaces have been extensively studied. mdpi.comnih.govresearchgate.net These studies reveal that the behavior of the PEG chain is highly dependent on its environment. In aqueous solutions, the hydrophilic ether oxygens of the PEG chain form hydrogen bonds with water molecules, leading to a flexible, solvated structure. nih.govnih.gov The presence of ions in the solution can also affect the PEG layer's conformation. acs.org

For this compound, MD simulations in an aqueous environment would likely show the PEG4 chain adopting a range of conformations, from extended to more compact, helical structures. units.itaip.org The terminal sulfonic acid group, being highly polar and deprotonated at neutral pH, would be strongly solvated by water molecules, anchoring that end of the molecule in the aqueous phase. The propargyl group, being more hydrophobic, would have a lesser affinity for water.

When interacting with a biological mimic, such as a lipid bilayer, the behavior would be more complex. The hydrophilic PEG-sulfonate portion would preferentially remain in the aqueous phase, interacting with the polar head groups of the lipids. The more non-polar propargyl group might show a tendency to partition into the less polar interface of the bilayer. All-atom MD simulations have been used to study the penetration of PEG into protein cavities and its interaction with lipid membranes, revealing the complex interplay of forces that govern these interactions. acs.orgnih.gov

Table 2: Summary of Expected MD Simulation Findings

| Simulation System | Key Interactions Observed | Predicted Behavior of this compound |

|---|---|---|

| Aqueous Solution (Pure Water) | Hydrogen bonding between PEG oxygens and water; Solvation of sulfonate group. | The molecule is highly soluble and flexible. The sulfonate end is strongly hydrated, while the propargyl end is less so. |

| Aqueous Salt Solution (e.g., NaCl) | Shielding of charges by ions; Changes in PEG layer hydration and expansion. acs.org | The conformation of the PEG chain may slightly expand. Ion pairing with the sulfonate group is expected. |

| Interface of Water and a Hydrophobic Solvent | Preferential partitioning of molecular fragments based on polarity. | The PEG-sulfonate portion will reside in the aqueous phase, while the propargyl group may extend towards the hydrophobic phase. |

| Near a Lipid Bilayer | Electrostatic interactions with lipid headgroups; Hydrophobic interactions with the bilayer core. nih.gov | The molecule would orient with the PEG-sulfonate group interacting with the polar headgroups and the aqueous environment, acting as a steric shield. |

Computational Modeling of Click Chemistry Reaction Pathways and Transition States

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is the primary reaction involving the propargyl group of this compound. rsc.orgrsc.org Computational modeling, primarily using DFT, has been instrumental in elucidating the complex, multi-step mechanism of this reaction. nih.govrsc.orgresearchgate.net

These studies have moved from early mechanistic proposals to detailed energy profiles of various catalytic cycles. rsc.orgbeilstein-journals.org It is now generally accepted that the reaction is not a simple concerted cycloaddition but proceeds through a stepwise mechanism involving copper-acetylide intermediates. nih.govacs.org The catalyst, a copper(I) species, first coordinates to the terminal alkyne (the propargyl group), increasing the acidity of its terminal proton and facilitating the formation of a copper-acetylide complex. rsc.orgnih.gov The azide (B81097) then coordinates to the copper center, and a subsequent series of steps, including the formation of a six-membered metallacycle intermediate, leads to the final 1,4-disubstituted triazole product. nih.govuio.no

Computational studies model the geometries and energies of all reactants, intermediates, and transition states along the reaction pathway. The calculated activation energy (the energy barrier of the rate-determining step) is crucial as it determines the reaction rate. DFT calculations have shown that the copper catalyst significantly lowers the activation barrier compared to the uncatalyzed thermal cycloaddition, explaining the dramatic rate enhancement observed experimentally. rsc.orgnih.gov

For the reaction of this compound with an azide, computational modeling would predict a similar stepwise mechanism. The presence of the PEG chain and the sulfonate group, while not directly participating in the cycloaddition, could influence the reaction kinetics through steric effects or by affecting the solvation and stability of the intermediates and transition states.

Table 3: Key Steps in the Computationally Modeled CuAAC Reaction Pathway

| Step | Description | Computational Insight |

|---|---|---|

| 1. Alkyne Coordination | The terminal alkyne (propargyl group) coordinates to the Cu(I) catalyst. rsc.org | DFT calculations show this initial binding as a π-complex. |

| 2. Acetylide Formation | Deprotonation of the alkyne forms a copper-acetylide intermediate. This is often facilitated by a base. | This step is often thermodynamically favorable and is considered a key activation step. rsc.orgnih.gov |

| 3. Azide Coordination | The azide substrate binds to the copper-acetylide complex. | The orientation of the azide binding dictates the regioselectivity of the reaction. |

| 4. Cycloaddition | Stepwise formation of the triazole ring via a six-membered copper-containing intermediate. nih.gov | This is typically the rate-determining step. DFT is used to calculate the transition state structure and its energy barrier. rsc.orgrsc.org |

| 5. Product Release | The triazole product dissociates, regenerating the catalyst for the next cycle. | The final step is typically highly exothermic. |

Prediction of Conformational Preferences and Solution Behavior of PEGylated Structures

The conformation of the PEG chain is critical to its function, particularly in biological applications where it imparts solubility and creates a steric shield that can reduce non-specific protein adsorption. nih.govacs.org Computational methods, including MD simulations and polymer reference interaction site model (PRISM) theory, are used to predict the conformational preferences of PEG chains. aip.orgresearchgate.net

Studies have shown that in aqueous solutions, PEG chains are not random coils but exhibit a preference for certain dihedral angles, leading to locally ordered, often helical, conformations. aip.orgnih.gov Specifically, the O-C-C-O dihedral angles tend to favor a gauche conformation, which is compatible with the hydrogen-bonding network of water and is considered key to PEG's high water solubility. aip.org

| Hydration Shell | The layer of ordered water molecules surrounding the PEG chain. | An extensive hydration structure is predicted, contributing to solubility. units.it | MD Simulations |